molecular formula C12H12ClNO2 B1468752 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione CAS No. 1343463-05-7

4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione

Cat. No.: B1468752
CAS No.: 1343463-05-7
M. Wt: 237.68 g/mol
InChI Key: ZHNWSXXHTPOJHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione is a useful research compound. Its molecular formula is C12H12ClNO2 and its molecular weight is 237.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative phosphorylation, such as ATP synthase . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to changes in cellular energy metabolism.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to disrupt mitochondrial function, leading to altered energy production and increased oxidative stress . This disruption can affect various cellular processes, including apoptosis and autophagy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it acts as an inhibitor of oxidative phosphorylation by uncoupling the proton gradient in mitochondria . This uncoupling reduces the efficiency of ATP synthase, thereby affecting cellular energy production.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained mitochondrial dysfunction and increased oxidative stress . These effects can vary depending on the experimental conditions and the duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may induce mild metabolic changes, while higher doses can lead to significant toxic effects. Studies have shown that high doses of this compound can cause severe mitochondrial damage and oxidative stress, leading to cell death . Threshold effects and toxicities observed in these studies highlight the importance of dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular energy metabolism. For example, it affects the electron transport chain in mitochondria, leading to changes in metabolic flux and metabolite levels . These interactions can have downstream effects on various metabolic processes, including glycolysis and the citric acid cycle.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cellular membranes and distributed to various organelles, including mitochondria . Transporters and binding proteins may facilitate its movement within the cell, affecting its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is primarily localized in mitochondria, where it exerts its effects on oxidative phosphorylation . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its biological activity.

Biological Activity

4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione, a compound belonging to the piperidine family, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a piperidine ring substituted with a chlorophenyl group and a diketone moiety. This configuration is significant as it influences the compound's interaction with biological targets.

1. Acetylcholinesterase Inhibition

One of the primary areas of research surrounding this compound is its inhibitory effect on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Studies have shown that derivatives containing similar structural motifs can exhibit varying degrees of AChE inhibition:

  • Case Study : In a comparative study, several phthalimide-based analogs were synthesized, including derivatives with chlorophenyl substitutions. The results indicated that compounds with electron-withdrawing groups like chlorine enhanced inhibitory potency. For instance, one derivative exhibited an IC50 value of 16.42 ± 1.07 µM compared to donepezil, a standard AChE inhibitor .
CompoundStructureIC50 (µM)Reference
4bPhthalimide with 4-fluorophenyl16.42 ± 1.07
4cPhthalimide with 3-chlorophenylNot specified

2. Anticancer Properties

Research has also explored the anticancer potential of compounds related to this compound. The piperidine scaffold is known for its ability to interact with various cellular targets involved in cancer progression.

  • Mechanism of Action : Piperidine derivatives have been shown to induce apoptosis in cancer cells through the modulation of signaling pathways such as AKT and MDM2 . The presence of the chlorophenyl group may enhance these interactions due to increased lipophilicity and electronic effects.
  • Case Study : In vitro studies demonstrated that certain piperidine derivatives could inhibit tumor growth in various cancer cell lines, suggesting that modifications to the piperidine structure could yield more potent anticancer agents .

3. Neuroprotective Effects

Given the role of AChE in neurodegenerative diseases such as Alzheimer's, compounds like this compound are being investigated for their neuroprotective properties.

  • Research Findings : Some studies indicate that AChE inhibitors can improve cognitive functions by enhancing cholinergic transmission in the brain. The structural similarity of this compound to known neuroprotective agents suggests potential applications in treating Alzheimer's disease .

Properties

IUPAC Name

4-(3-chlorophenyl)-4-methylpiperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-12(6-10(15)14-11(16)7-12)8-3-2-4-9(13)5-8/h2-5H,6-7H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNWSXXHTPOJHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC(=O)C1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione
Reactant of Route 2
4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione
Reactant of Route 3
4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione
Reactant of Route 4
4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione
Reactant of Route 5
4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione
Reactant of Route 6
4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.